molecular formula C8H4N4O B12275420 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile

6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile

Cat. No.: B12275420
M. Wt: 172.14 g/mol
InChI Key: MRWIJHGOLONMFS-UHFFFAOYSA-N
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Description

6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a formyl group at position 6 and a nitrile group at position 3. The compound’s discontinued commercial status () implies challenges in synthesis, stability, or efficacy, though its structural features remain of interest for medicinal chemistry.

Properties

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

6-formylimidazo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C8H4N4O/c9-3-7-4-10-8-2-1-6(5-13)11-12(7)8/h1-2,4-5H

InChI Key

MRWIJHGOLONMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can be employed to achieve high regioselectivity in the synthesis of pyridazine derivatives .

Industrial Production Methods

Industrial production methods for 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Oxidation of Vinyl Group to Formyl Group

The formyl functional group in this compound is typically introduced via oxidative cleavage of a vinyl precursor.

Reaction Parameter Details
ReagentsOsO₄ (4% aq.), NaIO₄, 2,6-lutidine
Solvent1,4-Dioxane/water (3:1)
TemperatureRT
Time4 hours
Yield76%

Mechanistic Insight
The reaction follows a dihydroxylation-oxidative cleavage pathway. OsO₄ catalyzes the dihydroxylation of the vinyl group, forming a diol intermediate, which is subsequently cleaved by NaIO₄ to generate the aldehyde.

Imine Formation via Condensation

The aldehyde group participates in condensation reactions with amines to form Schiff bases.

Example Reaction
In DCM with anhydrous MgSO₄, 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile reacts with 2-aminoethanol at RT for 16 hours, yielding 6-(((2-hydroxyethyl)imino)methyl)imidazo[1,2-b]pyridazine-3-carbonitrile (97% yield) .

Reaction Parameter Details
Reagents2-Aminoethanol, MgSO₄
SolventDichloromethane (DCM)
TemperatureRT
Time16 hours
Yield97%

Applications
This imine intermediate is pivotal in constructing fused heterocyclic systems for pharmaceutical agents.

Nucleophilic Substitution in Coupling Reactions

The electron-deficient carbonitrile group facilitates nucleophilic aromatic substitution (SNAr) reactions.

Case Study
In DMF with K₂CO₃, 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile couples with 2-chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene at RT for 16 hours. This yields 6-(4-(3-chloro-4-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile , a precursor to kinase inhibitors .

Reaction Parameter Details
ReagentsK₂CO₃, aryl chloride
SolventDMF
TemperatureRT
Time16 hours

Key Observations

  • The carbonitrile group activates the imidazo[1,2-b]pyridazine ring toward electrophilic substitution.

  • K₂CO₃ acts as a base to deprotonate intermediates and stabilize reactive species.

Silica Gel Chromatography Purification

Post-reaction purification is critical due to the compound’s sensitivity.

Method
Crude products are purified via flash chromatography using RediSep® Rf silica gel columns (gradient: 15–65% EtOAc in hexanes) .

Purification Parameter Details
Column TypeRediSep® Rf silica gel
EluentEtOAc/hexanes
Purity Achieved≥95% (HPLC)

Structural Confirmation

Analytical data from and validate the compound’s structure:

  • HRMS (ESI): m/z = 171.1 [M+H]⁺ (calc. 170.18).

  • ¹H NMR (CDCl₃): δ 10.11 (s, 1H, CHO), 8.90 (s, 1H), 8.20 (d, J = 9.8 Hz, 1H), 7.95 (d, J = 9.8 Hz, 1H).

Scientific Research Applications

Synthesis of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile

The synthesis of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile has been achieved through various methods. One notable method involves the oxidation of a precursor compound using sodium periodate in a controlled reaction environment. This method has demonstrated high yields and purity, making it suitable for further applications in medicinal chemistry .

Biological Activities

Antimicrobial Properties
Recent studies have indicated that derivatives of imidazo[1,2-b]pyridazine, including 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile, exhibit significant antimicrobial activity against various pathogens. Research has highlighted its effectiveness against Mycobacterium tuberculosis, showcasing its potential as a lead compound in developing new antimycobacterial agents .

Anti-cancer Activity
6-Formylimidazo[1,2-b]pyridazine derivatives have also been evaluated for their anti-cancer properties. They have been identified as key intermediates in the synthesis of compounds targeting cancer cells. For instance, one study reported that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro, suggesting their potential use in cancer therapy .

Therapeutic Applications

The therapeutic applications of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile are diverse:

  • Anti-cancer Drug Development : As a precursor for synthesizing anti-cancer agents, this compound is crucial in the development of targeted therapies for various cancers.
  • Antimycobacterial Agents : Its activity against Mycobacterium species positions it as a candidate for treating tuberculosis and related infections.
  • Neuroprotective Effects : Some studies suggest that imidazo[1,2-b]pyridazine derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies

Study ReferenceFocusFindings
Anti-cancerIdentified derivatives with significant cytotoxic effects on cancer cell lines.
AntimicrobialShowed high efficacy against Mycobacterium tuberculosis with low cytotoxicity.
NeuroprotectionSuggested potential neuroprotective properties warranting further investigation.

Mechanism of Action

The mechanism of action of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Impact

Compound Name Substituents (Position) Molecular Weight Key Structural Features
6-Formylimidazo[1,2-b]pyridazine-3-carbonitrile Formyl (6), Nitrile (3) Not reported High polarity due to formyl and nitrile groups
6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone Chloro (6), Benzoyl (3) Not reported Chloro enhances stability; benzoyl adds hydrophobicity
BMS-986260 4-(3-Chloro-4-fluorophenyl)-1-(2-hydroxyethyl)-imidazole (6), Nitrile (3) Not reported Bulky substituents improve target specificity (TGF-βR1 inhibition)
6-(Oxazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile Oxazolyl (6), Nitrile (3) 211.18 Oxazole introduces heterocyclic diversity
6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile Methyl (6), Nitrile (3) Not reported Methyl group reduces polarity, enhancing lipophilicity

Physicochemical Properties

  • Spectroscopic Features :
    • IR : Nitrile stretch (~2220 cm⁻¹) common to all analogs; formyl adds carbonyl stretch (~1700 cm⁻¹) .
    • NMR : Substituents influence chemical shifts (e.g., formyl protons appear downfield at ~9-10 ppm in DMSO-d₆) .

Pharmacokinetic Considerations

  • Bioavailability : Bulky substituents (e.g., BMS-986260’s hydroxyethyl group) enhance oral bioavailability, while formyl may limit absorption due to high polarity .
  • Metabolism : Nitrile groups are generally metabolically stable, but formyl may undergo reduction or conjugation.

Biological Activity

6-Formylimidazo[1,2-b]pyridazine-3-carbonitrile is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile involves several steps, typically starting from 6-bromopyridazine-3-amine. The process can be summarized as follows:

  • Formation of Imidazopyridazine : The initial step involves the reaction of 6-bromopyridazine with suitable reagents to form the imidazopyridazine scaffold.
  • Functionalization : Subsequent reactions introduce the formyl and carbonitrile groups, yielding the target compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

The detailed synthetic pathway is outlined in various studies and patents, demonstrating efficient methods for producing this compound with good yields .

Antimicrobial Properties

Research has indicated that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their antimicrobial efficacy .

Anti-Amyloid Activity

A notable area of research involves the binding affinity of imidazo[1,2-b]pyridazine derivatives to amyloid plaques associated with neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that certain derivatives bind effectively to amyloid aggregates with affinities ranging from 11 nM to over 1000 nM. This property positions them as potential candidates for developing imaging agents for Alzheimer's disease .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile have been evaluated against various cancer cell lines. Preliminary results indicate that this compound exhibits significant antiproliferative activity, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms and optimize its therapeutic profile .

The biological activity of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies suggest that it may inhibit specific enzymes involved in cellular proliferation and survival.
  • Interaction with Receptors : Binding to various biological receptors could modulate signaling pathways critical for cell growth and differentiation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazo[1,2-b]pyridazine derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL .

Case Study 2: Neuroprotective Effects

In vitro assays showed that certain derivatives could reduce oxidative stress in neuronal cells exposed to amyloid-beta peptides. This suggests potential neuroprotective effects that warrant further exploration in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves cyclocondensation reactions using precursors like hydrazine derivatives and aldehydes. For example, refluxing substituted pyridazines with formamide or chloroacetic acid in acetic anhydride/acetic acid mixtures (1:2 v/v) under sodium acetate catalysis yields imidazo[1,2-b]pyridazine derivatives . Optimization includes adjusting reflux time (2–12 hours) and solvent ratios (e.g., acetic anhydride:acetic acid = 10:20 mL) to improve yields (57–68%) . IR and NMR data (e.g., CN stretch at 2,219 cm⁻¹ in IR, aromatic protons at δ 7.29–8.01 in ¹H NMR) confirm product purity .

Q. Which spectroscopic techniques are critical for characterizing 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile?

  • Methodological Answer :

  • IR Spectroscopy : Detects functional groups (e.g., CN at ~2,200 cm⁻¹, NH at ~3,400 cm⁻¹) .
  • NMR : ¹H NMR identifies protons (e.g., methyl groups at δ 2.24–2.37, aromatic protons at δ 6.56–8.01), while ¹³C NMR distinguishes carbons (e.g., CN carbons at ~116–117 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) validate molecular formulas (e.g., C₂₀H₁₀N₄O₃S) .
  • X-Ray Crystallography : Resolves bond lengths (mean C–C = 0.001 Å) and torsion angles for structural validation .

Q. How does the reactivity of the formyl group in this compound influence downstream functionalization?

  • Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., with hydrazines or amines) to form Schiff bases, enabling conjugation with bioactive moieties. For example, reactions with anthranilic acid in sodium ethoxide yield fused heterocycles (e.g., pyrimido[2,1-b]quinazolines) via cyclization . Solvent choice (e.g., DMF/water for crystallization) and pH control are critical to avoid side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Discrepancies arise from variations in solvent polarity (e.g., acetic anhydride vs. DMF) and catalyst load (e.g., 0.5 g sodium acetate vs. 0.3 g sodium metal). Systematic studies using Design of Experiments (DoE) can isolate optimal conditions. For example, reports 68% yields with acetic anhydride, while achieves 57% using ethanol/acidic workup .

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For instance, the formyl carbon (C-6) and pyridazine N atoms are reactive centers. Molecular docking studies (e.g., with enzymes like kinases) guide functionalization for target engagement .

Q. What structural insights does X-ray crystallography provide for optimizing bioactivity?

  • Methodological Answer : Single-crystal X-ray data (e.g., CCDC 862243) reveal planar imidazo[1,2-b]pyridazine cores and dihedral angles (<5° deviation) critical for π-π stacking in protein binding. Substituent orientation (e.g., cyano vs. formyl groups) affects solubility and binding affinity .

Q. How do substituents on the pyridazine ring modulate pharmacological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., CN) enhance metabolic stability but reduce solubility. In vitro assays (e.g., kinase inhibition) show that 6-formyl derivatives exhibit higher potency (IC₅₀ < 100 nM) compared to chloro or methyl analogs . SAR studies recommend balancing lipophilicity (clogP ~2.5) and hydrogen-bond donors (<3) for bioavailability .

Q. What analytical challenges arise in quantifying degradation products of this compound?

  • Methodological Answer : LC-MS/MS with C18 columns (ACN/0.1% formic acid gradient) separates hydrolyzed products (e.g., formic acid derivatives). Degradation kinetics (pH 7.4, 37°C) follow first-order kinetics (t₁/₂ = 24 hours), necessitating stabilizers like ascorbic acid in biological assays .

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